An In-Depth Technical Guide to (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid, a key intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthetic routes, reactivity, and strategic applications of this versatile building block. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical, field-proven insights.
Core Chemical Identity and Physicochemical Properties
(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid is a trifunctional aromatic compound featuring a boronic acid group, a fluorine atom, and a benzylcarbamoyl moiety. This specific arrangement of functional groups imparts a unique combination of reactivity, steric, and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules.
The boronic acid group (-B(OH)₂) is the primary reactive center, enabling its participation in a variety of cross-coupling reactions. The fluorine atom serves as a bioisostere for hydrogen but significantly alters the molecule's electronic properties through its strong electron-withdrawing inductive effect. In a pharmaceutical context, fluorine can enhance metabolic stability, binding affinity, and membrane permeability. The benzylcarbamoyl group introduces steric bulk and potential hydrogen bonding sites (N-H and C=O), which can be crucial for directing molecular interactions and improving crystallinity.
Table 1: Physicochemical Properties of (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid
| Property | Value | Source(s) |
| CAS Number | 874219-41-7 | [1][2][3] |
| Molecular Formula | C₁₄H₁₃BFNO₃ | [1][2] |
| Molecular Weight | 273.07 g/mol | [1] |
| Purity | Typically ≥97-98% | [4] |
| SMILES | FC1=CC(C(NCC2=CC=CC=C2)=O)=CC(B(O)O)=C1 | |
| Appearance | White to off-white solid (inferred from safety data) | [2] |
Solubility & Stability
While specific solubility data for this compound is not extensively published, general principles for phenylboronic acids suggest high solubility in polar aprotic solvents like ethers (e.g., THF, dioxane) and ketones, moderate solubility in chlorinated solvents, and low solubility in nonpolar hydrocarbons.[5] The presence of the amide group may enhance solubility in polar solvents.
The compound is stable under recommended storage conditions.[2] However, like many boronic acids, it is susceptible to two primary degradation pathways:
-
Protodeboronation: The loss of the boronic acid group, particularly under harsh acidic or basic conditions.[6]
-
Dehydration: Reversible self-condensation to form a cyclic trimeric anhydride known as a boroxine. This process is often observed upon heating or under vacuum and can be reversed by the addition of water.[7]
For long-term integrity, storage at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to mitigate both moisture-driven degradation and boroxine formation.[1][2]
Synthesis and Manufacturing Considerations
While commercial-scale synthesis protocols are proprietary, a logical retrosynthetic analysis points to two primary strategies, both rooted in well-established organometallic and amide formation chemistry. The chosen pathway often depends on the availability and cost of starting materials.
A plausible synthetic route involves the borylation of a pre-functionalized aryl halide, followed by amide coupling. This approach isolates the sensitive C-B bond formation step from the conditions required for amidation.
Caption: Retrosynthetic analysis for the target compound.
Experimental Protocol: Two-Step Synthesis
This protocol is a representative, non-optimized procedure based on standard methodologies for amide formation and Miyaura borylation.
Step 1: Synthesis of N-Benzyl-3-bromo-5-fluorobenzamide
-
Acid Chloride Formation: To a round-bottom flask charged with 3-bromo-5-fluorobenzoic acid (1.0 eq) under an inert atmosphere, add thionyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Reaction: Heat the mixture to reflux (approx. 75°C) for 2-3 hours until gas evolution ceases and a clear solution is formed.[8]
-
Workup: Cool the reaction to room temperature and remove excess thionyl chloride under reduced pressure. The resulting crude 3-bromo-5-fluorobenzoyl chloride is typically used directly in the next step.
-
Amidation (Schotten-Baumann Conditions): Dissolve benzylamine (1.1 eq) in dichloromethane (DCM) in a separate flask and cool to 0°C in an ice bath.[8]
-
Addition: Slowly add the crude acid chloride (dissolved in DCM) to the benzylamine solution.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography to yield pure N-benzyl-3-bromo-5-fluorobenzamide.
Step 2: Miyaura Borylation to (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid
-
Reaction Setup: In a Schlenk flask, combine N-benzyl-3-bromo-5-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (B₂Pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (2-3 mol%).
-
Solvent & Degassing: Add a degassed solvent, typically 1,4-dioxane or DMSO. The solvent choice is critical; it must solubilize the reactants and be stable at the required temperature.
-
Reaction: Heat the mixture under an inert atmosphere at 80-100°C for 8-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup & Deprotection: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. The resulting solution contains the pinacol ester of the target boronic acid. This boronate ester can be hydrolyzed to the free boronic acid via treatment with an aqueous acid (e.g., HCl) during an extractive workup.
-
Purification: After extraction and drying, the crude product is purified, often by recrystallization from a suitable solvent system, to afford the final (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid.
Chemical Reactivity & Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of its boronic acid group, primarily in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an sp²-hybridized halide or triflate (e.g., aryl, vinyl, or heteroaryl halides).[9] Its widespread use stems from mild reaction conditions, high functional group tolerance, and the non-toxic nature of the boron-containing byproducts.[10]
The reaction proceeds via a well-established catalytic cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Mechanism Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.
-
Activation & Transmetalation: A base activates the boronic acid to form a more nucleophilic borate species. This species then transfers its organic group (Ar') to the palladium center, displacing the halide. This is the rate-determining step in many cases.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product (Ar-Ar') and regenerating the active Pd(0) catalyst.[11][12]
Experimental Protocol: Typical Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid (1.1 eq), the aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or toluene/ethanol/water. The presence of water is often crucial for dissolving the base and facilitating the formation of the active borate species.
-
Reaction: Heat the mixture under an inert atmosphere to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water or brine to remove the base and boron byproducts.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography or recrystallization to obtain the desired biaryl product.
Applications in Research and Development
This compound is not an end-product but a high-value intermediate. Its primary application is as a structural scaffold in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[13]
-
Medicinal Chemistry: Boronic acids are a privileged class of compounds in drug discovery. The first FDA-approved proteasome inhibitor, Bortezomib, contains a boronic acid warhead that reversibly binds to the active site of its target enzyme.[14][15] While this specific molecule is a coupling partner rather than a warhead, it is used to construct the core of larger molecules that may target kinases, proteases, or other enzymes. The N-benzyl and fluoro substituents are deliberately chosen to probe structure-activity relationships (SAR) related to lipophilicity, metabolic stability, and specific hydrogen-bonding interactions within a target's binding pocket.
-
Organic Synthesis: It serves as a reliable building block for constructing complex poly-aromatic systems that would be difficult to assemble using other methods.[9][13]
Safety and Handling
Proper handling is essential due to the irritant nature of the compound. All work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Table 2: GHS Hazard Information
| Hazard Class | Statement | Code |
| Skin Irritation | Causes skin irritation | H315[2] |
| Eye Irritation | Causes serious eye irritation | H319[2] |
| STOT SE 3 | May cause respiratory irritation | H335[2][16] |
| Acute Oral Toxicity | Harmful if swallowed | H302[16] |
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2][16]
-
Handling: Avoid breathing dust.[2] Prevent dust formation and ensure good ventilation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[2] Recommended storage temperature is -20°C.[1]
-
First Aid:
-
Skin Contact: Wash immediately with plenty of soap and water.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[17]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[17]
-
Conclusion
(3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid is a sophisticated and strategically important building block in synthetic chemistry. Its value lies in the reliable reactivity of the boronic acid moiety in Suzuki-Miyaura cross-coupling reactions, combined with the tailored electronic and steric properties imparted by the fluoro and benzylcarbamoyl groups. For researchers in drug discovery and materials science, this compound provides a robust platform for the efficient synthesis of novel, high-value molecules, enabling the systematic exploration of chemical space and the development of next-generation therapeutics and functional materials.
References
-
PubChem. (2009). (3-(Benzylcarbamoyl)-5-nitrophenyl)boronic acid. National Center for Biotechnology Information. [Link]
-
GlobalChemMall. (n.d.). (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid. [Link]
-
MySkinRecipes. (n.d.). (3-(tert-Butylcarbamoyl)-5-fluorophenyl)boronic acid. [Link]
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-Trifluorophenyl)boronic Acid-Catalyzed Amidation of Carboxylic Acids. Organic Syntheses, 79, 176. [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Crysdot LLC. (n.d.). (3-(Benzylcarbamoyl)-5-fluorophenyl)boronic acid. [Link]
-
ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Ertl, P., & Pavek, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
WorldOfChemicals. (n.d.). Buy N-benzyl 3-phenylbenzamide. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzyl Halides. Organic letters, 5(10), 1669–1672. [Link]
-
Le, D. N., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(58), 35144-35148. [Link]
-
ResearchGate. (2018). Optimization of the synthesis of N-benzyl-p-chlorobenzamide. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2017). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data, 62(3), 1105-1110. [Link]
-
Akkoç, S., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(1), 1-14. [Link]
-
National Institutes of Health. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide. [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2686–2733. [Link]
-
ResearchGate. (2016). Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. synquestlabs.com [synquestlabs.com]
- 3. globalchemmall.com [globalchemmall.com]
- 4. Novachemistry-product-info [novachemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Amino-5-(benzylcarbamoyl)phenylboronic acid () for sale [vulcanchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (3-(tert-Butylcarbamoyl)-5-fluorophenyl)boronic acid [myskinrecipes.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
